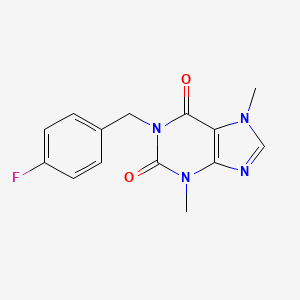
1-(4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Geneserine, monopicrate is a chemical compound derived from the Calabar bean (Physostigma venenosum). It is an alkaloid that has been studied for its various chemical properties and potential applications in different fields. The compound is known for its complex structure and significant biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of geneserine, monopicrate involves multiple steps. One of the primary methods includes the action of ethyl p-toluenesulphonate in ethanol in the presence of sodium ethoxide . This reaction yields l-geneserine, which can be further processed to obtain geneserine, monopicrate. Another method involves the reduction of l-geneserine to l-physostigmine using zinc powder in ethanolic acetic acid under reflux conditions .
Industrial Production Methods
Industrial production of geneserine, monopicrate typically follows the synthetic routes mentioned above but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography is common to isolate the compound from reaction mixtures.
化学反应分析
Types of Reactions
Geneserine, monopicrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert geneserine, monopicrate into other related alkaloids.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc powder in ethanolic acetic acid is commonly used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include different derivatives of geneserine, which can have varied biological activities and applications.
科学研究应用
Chemistry: It is used as a model compound for studying alkaloid synthesis and reactions.
Biology: The compound has been investigated for its effects on neurotransmission and enzyme inhibition.
Industry: It is used in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
作用机制
The mechanism of action of geneserine, monopicrate involves its interaction with specific molecular targets in the body. It primarily acts as a cholinesterase inhibitor, which means it inhibits the enzyme acetylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby enhancing cholinergic transmission . This mechanism is crucial for its therapeutic effects in treating conditions like glaucoma and Alzheimer’s disease.
相似化合物的比较
Similar Compounds
Physostigmine: Another alkaloid from the Calabar bean with similar cholinesterase inhibitory properties.
Neostigmine: A synthetic compound with similar applications in medicine.
Rivastigmine: Used in the treatment of Alzheimer’s disease, similar to geneserine.
Uniqueness
Geneserine, monopicrate is unique due to its specific structure and the particular pathways it affects in the body. While other compounds like physostigmine and neostigmine also inhibit cholinesterase, geneserine, monopicrate has distinct pharmacokinetic properties and a unique profile of biological activity that makes it valuable for specific therapeutic applications.
属性
CAS 编号 |
5995-95-9 |
|---|---|
分子式 |
C14H13FN4O2 |
分子量 |
288.28 g/mol |
IUPAC 名称 |
1-[(4-fluorophenyl)methyl]-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C14H13FN4O2/c1-17-8-16-12-11(17)13(20)19(14(21)18(12)2)7-9-3-5-10(15)6-4-9/h3-6,8H,7H2,1-2H3 |
InChI 键 |
WVIPJYOTRZPIAR-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















